molecular formula C9H10BrNO2S B13929971 (4-Bromothiophen-2-yl)(morpholin-4-yl)methanone

(4-Bromothiophen-2-yl)(morpholin-4-yl)methanone

Cat. No.: B13929971
M. Wt: 276.15 g/mol
InChI Key: QTRDQMVCHKBZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-thienyl)-4-morpholinylmethanone is a chemical compound that features a brominated thiophene ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-thienyl)-4-morpholinylmethanone typically involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-thienyl)-4-morpholinylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2-thienyl)-4-morpholinylmethanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its morpholine moiety can interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, (4-Bromo-2-thienyl)-4-morpholinylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or stability. Its brominated thiophene ring is particularly useful in the design of electronic materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-thienyl)-4-morpholinylmethanone involves its interaction with molecular targets through its brominated thiophene ring and morpholine moiety. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-thienyl)methanol
  • (4-Bromo-2-thienyl)(3-furyl)methanol
  • 2-(4-Bromo-2-thienyl)-1,3-dioxolane

Uniqueness

(4-Bromo-2-thienyl)-4-morpholinylmethanone is unique due to the presence of both a brominated thiophene ring and a morpholine moiety. This combination of functional groups provides distinct chemical and biological properties that are not found in similar compounds. The morpholine moiety, in particular, enhances its potential for biological interactions and applications.

Properties

Molecular Formula

C9H10BrNO2S

Molecular Weight

276.15 g/mol

IUPAC Name

(4-bromothiophen-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H10BrNO2S/c10-7-5-8(14-6-7)9(12)11-1-3-13-4-2-11/h5-6H,1-4H2

InChI Key

QTRDQMVCHKBZKK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CS2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.